2-(2-Fluoro-3-methoxyphenyl)acetic acid
Overview
Description
2-(2-Fluoro-3-methoxyphenyl)acetic acid, also known as FMPhAA, is a compound with potential applications in various fields of research and industry. It has a molecular weight of 184.17 .
Molecular Structure Analysis
The molecular formula of this compound is C9H9FO3 . The InChI code is 1S/C9H9FO3/c1-13-9-6(5-8(11)12)3-2-4-7(9)10/h2-4H,5H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 87-89°C .Scientific Research Applications
Structural Analysis and Interaction Studies
- Ortho-fluorophenylglycine Structure Analysis : 2-Amino-2-(2-fluorophenyl)acetic acid, a related compound to 2-(2-Fluoro-3-methoxyphenyl)acetic acid, exhibits a planar acetate anion with a fluorophenyl group attached, forming hydrogen bonds in the crystal structure (Burns & Hagaman, 1993).
Chiral Derivatization Agent
- Synthesis and Stereochemical Analysis : 2-Fluoro-2-phenyl acetic acid, closely related to the compound , has been synthesized and utilized as a derivatizing chiral agent, aiding in the distinction of enantiomers and determination of enantiomeric excess in secondary alcohols through 19F NMR spectra (Hamman et al., 1987).
Fluorescent Labeling and Detection
- Fluorescence Reaction with Aluminum : The reaction of 2-hydroxy-3-methoxyphenyl fluorone (similar in structure to the query compound) with aluminum forms a stable complex, useful in determining aluminum in quartz samples (Song Qijun, 2008).
- Development of Novel Fluorophores : 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in various pH conditions and shows potential as a fluorescent labeling reagent (Hirano et al., 2004).
Photodecarboxylation and Photocage Applications
- Photodecarboxylation in Zinc Photocages : Methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid undergo photodecarboxylation, leading to the investigation of these compounds as Zn2+ photocages, which are significant for biological applications (Shigemoto et al., 2021).
Synthesis of Building Blocks for Complex Molecules
- Fries Rearrangement in Fluorinated Building Blocks : The Fries rearrangement of 2-fluorophenyl acetate has led to the development of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride, demonstrating the significance of fluorinated phenyl acetic acids in complex molecule synthesis (Yerande et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of 2-(2-Fluoro-3-methoxyphenyl)acetic acid is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant
Result of Action
Related compounds have been associated with a variety of biological activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALRNJGSUZBJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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